[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

Catalog No.
S12187278
CAS No.
M.F
C15H21N3O
M. Wt
259.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methox...

Product Name

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-12-9-14(18(2)17-12)11-16-8-7-13-5-4-6-15(10-13)19-3/h4-6,9-10,16H,7-8,11H2,1-3H3

InChI Key

OJYPIXSLJSWILD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCC2=CC(=CC=C2)OC)C

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is an organic molecule characterized by its unique structure, which incorporates a pyrazole ring and an ethylamine moiety. The molecular formula is C16H22N2OC_{16}H_{22}N_{2}O, and it features a dimethylpyrazole group attached to a 3-methoxyphenyl ethylamine. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Typical of amines and heterocycles. Notably, it can undergo:

  • N-alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Hydrogenation: The double bonds in the pyrazole ring may be reduced under specific conditions.

These reactions are essential for modifying the compound to enhance its properties or create derivatives with different functionalities.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:

  • Antimicrobial properties: Pyrazole derivatives have been studied for their effectiveness against various bacteria and fungi.
  • Anticancer activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory effects: Certain compounds in this class have shown promise in reducing inflammation in preclinical models.

The specific biological activities of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine require further investigation to establish its efficacy and mechanism of action.

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves multi-step processes. A common method includes:

  • Formation of the pyrazole ring: Starting from appropriate precursors such as hydrazine derivatives and ketones.
  • Methylation: Introducing methyl groups to the pyrazole ring using methylating agents.
  • Coupling reaction: Reacting the synthesized pyrazole with a substituted phenylethylamine using coupling agents under controlled conditions.

For example, a related synthesis involves coupling ethyl pyrazole carboxylate with p-methoxyphenyl methyl ketone, yielding the desired compound through a series of reactions including filtration and crystallization .

This compound may find applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its antimicrobial properties.
  • Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine interacts with biological targets. Preliminary studies may involve:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing cellular responses to treatment with the compound.
  • In vivo studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.

Such studies are essential for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(4-Ethoxyphenyl)-1H-pyrazol-5-aminesC12H15N3OC_{12}H_{15}N_3OContains an ethoxy group on the phenyl ring; studied for anti-inflammatory properties.
2-(3-Methoxyphenyl)-ethylamineC10H15NC_{10}H_{15}NLacks the pyrazole moiety; simpler structure but shares potential biological activities.
1-(2-Ethoxyphenyl)-2-(2-methylpyridin-4-yl)ethanamineC17H22N2OC_{17}H_{22}N_2OContains a pyridine instead of a pyrazole; differing biological activities.

Uniqueness

The uniqueness of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine lies in its combination of both the dimethylpyrazole and methoxy-substituted phenylethylamine moieties, potentially leading to diverse biological interactions not observed in simpler analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.168462302 g/mol

Monoisotopic Mass

259.168462302 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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